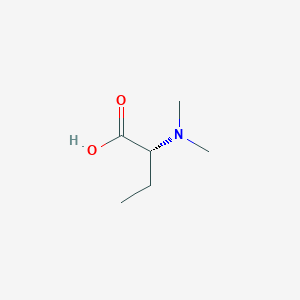
(2R)-2-(dimethylamino)butanoic acid
Vue d'ensemble
Description
(2R)-2-(dimethylamino)butanoic acid , also known as 4-dimethylaminobutyric acid hydrochloride , is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.633 g/mol . It is used as a pharmaceutical intermediate and is hygroscopic, meaning it readily absorbs moisture from the environment. The compound is sensitive to water and oxidizing agents, so it should be stored under dry inert gas conditions .
Molecular Structure Analysis
H \ C - C - C - C - O - H / | H N(CH₃)₂ Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Phthalate Analysis in Food Packaging
A comprehensive review focused on the analysis of phthalate esters, which are chemicals used as plasticizers in food processing and packaging. This study highlights the methods of sample preparation, extraction, and instrumental analysis demonstrating advancements in analytical techniques, which could be relevant for analyzing compounds with similar chemical properties, such as (2R)-2-(dimethylamino)butanoic acid in different matrices (Harunarashid, Lim, & Harunsani, 2017).
Immunomodulating Effects of Inosine Pranobex
Inosine pranobex, a synthetic compound including dimethylamino components, has been explored for its antiviral, antitumor, and immunomodulating effects. Early studies suggest beneficial effects in diseases and infections, indicating potential therapeutic applications for structurally related compounds, including those with dimethylamino functional groups (Campoli-Richards, Sorkin, & Heel, 1986).
Sorption of Phenoxy Herbicides
Research on the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter provides insights into environmental interactions of chemical compounds, including those with similar structures to (2R)-2-(dimethylamino)butanoic acid. Understanding these interactions is crucial for assessing environmental risks and degradation pathways (Werner, Garratt, & Pigott, 2012).
Biofuel Production from n-Butanol
A review on n-butanol as a competitive renewable biofuel highlights the advancements in production and application, emphasizing the potential of utilizing various chemical compounds for sustainable energy solutions. This research indicates the broader implications of chemical compounds, including amino acids, in renewable energy sectors (Jin, Yao, Liu, Lee, & Ji, 2011).
Amyloid Imaging in Alzheimer's Disease
Progress in developing amyloid imaging ligands, including the utilization of compounds with dimethylamino groups, illustrates the application of chemical compounds in medical diagnostics and understanding disease mechanisms, particularly in Alzheimer's disease (Nordberg, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (2R)-2-(dimethylamino)butanoic acid is the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme is a di-nuclear Zn containing enzyme in the lysine biosynthetic pathway, which is indispensable for bacterial survival and absent in the human host .
Mode of Action
The compound interacts with its target, the DapE enzyme, to catalyze the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . The DapE side chains, such as Arg178, Thr325, Asn345, play a role in substrate identification and stabilization of the enzyme active site . A glycine-rich loop (Gly322–Ser326) facilitates tight binding of the substrate in the enzyme active site . The catalytic reaction progresses via a general acid–base hydrolysis mechanism where Glu134 first acts as a Lewis base by activating the catalytic water molecule in the active site, followed by guiding the resulting hydroxyl ion for a nucleophilic attack on the substrate, and finally acts as a Lewis acid by donating a proton to the substrate .
Biochemical Pathways
The compound affects the lysine biosynthetic pathway in bacteria . The DapE enzyme, which is the primary target of the compound, plays a crucial role in this pathway. The compound’s interaction with the DapE enzyme leads to the hydrolysis of SDAP, resulting in the production of succinic acid and L,L-diaminopimelic acid .
Result of Action
The result of the compound’s action is the hydrolysis of SDAP to produce succinic acid and L,L-diaminopimelic acid . This reaction is crucial in the lysine biosynthetic pathway in bacteria .
Propriétés
IUPAC Name |
(2R)-2-(dimethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIKQYIJSJGRRS-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(dimethylamino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




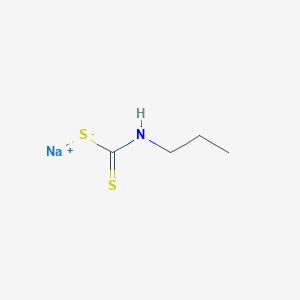
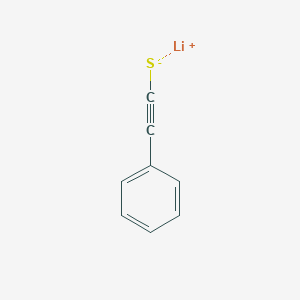
![4-(3,4-Dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one](/img/structure/B3250893.png)

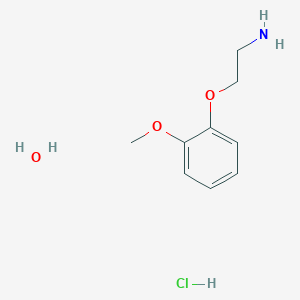

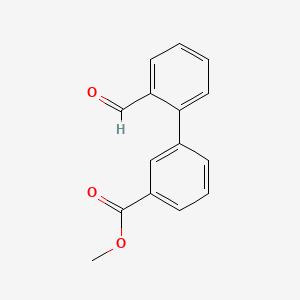
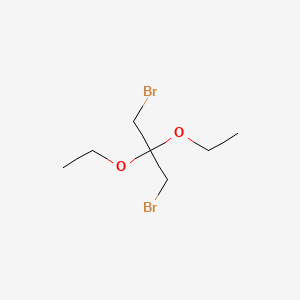
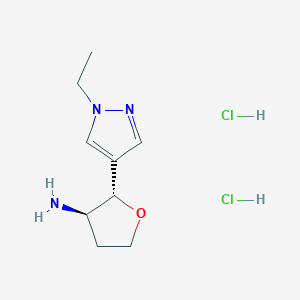
![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)
![7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B3250955.png)
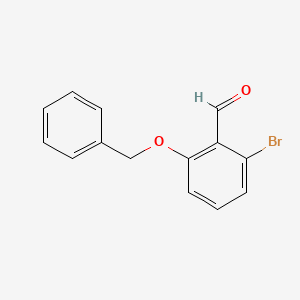
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)